molecular formula C19H17BrN2O3 B2885791 (Z)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide CAS No. 444598-24-7

(Z)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide

Cat. No.: B2885791
CAS No.: 444598-24-7
M. Wt: 401.26
InChI Key: CZKOONZMOATGGU-UHFFFAOYSA-N
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Description

This compound is a type of organic molecule that contains several functional groups, including an amide group (-CONH2), a nitrile group (-CN), and an ether group (-O-). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the ether and amide bonds. One possible method could be the reaction of a 4-bromophenyl methoxy compound with an ethoxyphenyl compound, followed by the addition of a cyanoprop-2-enamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, nitrile, and ether groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The amide group could participate in condensation or hydrolysis reactions, the nitrile group could be reduced to an amine, and the ether group could be cleaved under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the polar amide, nitrile, and ether groups would likely make it soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

Future research on this compound could involve studying its chemical reactivity, exploring its potential uses, and investigating its safety and environmental impact .

Properties

IUPAC Name

(Z)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-2-24-18-10-14(9-15(11-21)19(22)23)5-8-17(18)25-12-13-3-6-16(20)7-4-13/h3-10H,2,12H2,1H3,(H2,22,23)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKOONZMOATGGU-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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